

Characterization of Curindolizine: A Spectroscopic and Synthetic Overview

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Compound of Interest		
Compound Name:	Curindolizine	
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This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for the characterization of **Curindolizine**, a complex polypyrrole alkaloid. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and a visualization of the total synthesis workflow.

Spectroscopic Data for Curindolizine

The structural elucidation of **Curindolizine** was accomplished through a combination of oneand two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The data presented here is based on the characterization of the synthetically produced (+)-**Curindolizine**.

Nuclear Magnetic Resonance (NMR) Data

The 1 H and 13 C NMR spectra were recorded in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for (+)-Curindolizine (600 MHz, CDCl₃)



Position	δ (ppm)	Multiplicity	J (Hz)
1-Me	2.18	S	
2-H	6.00	S	_
3-H	6.55	S	_
5-Me	2.21	S	_
6-Н	5.96	d	2.8
7-H	6.51	d	2.8
10-Me	1.83	S	
11-H	5.91	d	2.7
12-H	6.64	d	2.7
14-H	3.56	q	7.2
15-H	1.70	m	
15-H'	1.58	m	
16-Me	0.89	t	7.4
17-H	3.03	d	10.4
18-H	4.34	d	10.4
20-H	3.20	dd	13.0, 5.3
20-H'	2.97	dd	13.0, 8.1
21-H	4.14	m	
23-Me	1.31	d	6.8

Table 2: ¹³C NMR Data for (+)-Curindolizine (151 MHz, CDCl₃)



1-Me 12.4 2 115.8 3 116.3 4 128.8 5-Me 12.5 6 110.1 7 118.0 8 129.5 9 132.8 10-Me 12.2 11 108.3
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7 118.0 8 129.5 9 132.8 10-Me 12.2 11 108.3
8 129.5 9 132.8 10-Me 12.2 11 108.3
9 132.8 10-Me 12.2 11 108.3
10-Me 12.2 11 108.3
11 108.3
12 117.3
13 127.1
14 54.2
15 28.1
16-Me 11.9
17 45.9
18 60.1
19 135.2
20 38.9
21 72.8
22 170.8
23-Me 21.4



C-α	131.6
С-β	130.2

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was utilized to determine the exact mass and elemental composition of **Curindolizine**.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (+)-Curindolizine

Ionization Mode	Mass Type	Calculated m/z	Found m/z
ESI	[M+H] ⁺	468.2968	468.2963

Experimental Protocols

The following protocols are based on the experimental procedures detailed in the total synthesis of (+)-**Curindolizine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a Bruker spectrometer operating at 600 MHz for 1 H and 151 MHz for 13 C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent peak (δ 7.26 ppm for 1 H and δ 77.16 ppm for 13 C). Standard pulse sequences were used for 1D (1 H, 13 C) and 2D (COSY, HSQC, HMBC) experiments.

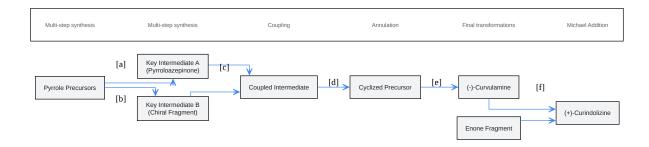
High-Resolution Mass Spectrometry (HRMS)

HRMS data were obtained using an Agilent 6545 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was introduced via an Agilent 1260 Infinity II HPLC system. The mass analyzer was operated in time-of-flight (TOF) mode to achieve high resolution.

Total Synthesis of (+)-Curindolizine



The total synthesis of (+)-**Curindolizine** is a multi-step process. A simplified workflow illustrating the key transformations is provided below. The synthesis commences with the preparation of key building blocks, followed by their strategic coupling and subsequent cyclization and functional group manipulations to afford the final natural product.



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Caption: Total Synthesis Workflow for (+)-Curindolizine.

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